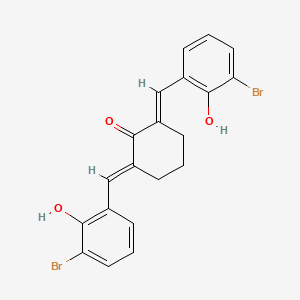

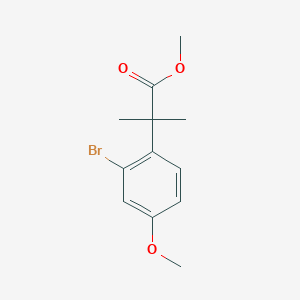

2,6-bis((E)-3-bromo-2-hydroxybenzylidene)cyclohexan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

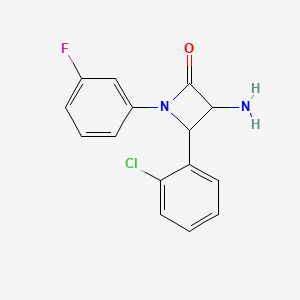

2,6-Bis((E)-3-Brom-2-hydroxybenzyliden)cyclohexan-1-on ist eine synthetische organische Verbindung, die für ihre einzigartigen strukturellen Merkmale und potenziellen Anwendungen in verschiedenen Bereichen bekannt ist. Diese Verbindung gehört zur Klasse der Dibenzilidencyclohexanone, die sich durch das Vorhandensein von zwei Benzylidengruppen auszeichnen, die an einen Cyclohexanon-Kern gebunden sind. Das Vorhandensein von Brom- und Hydroxylgruppen verstärkt seine Reaktivität und seinen potenziellen Nutzen in der wissenschaftlichen Forschung weiter.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2,6-Bis((E)-3-Brom-2-hydroxybenzyliden)cyclohexan-1-on beinhaltet typischerweise eine Aldol-Kondensationsreaktion. Die Ausgangsmaterialien sind 3-Brom-2-hydroxybenzaldehyd und Cyclohexanon. Die Reaktion wird durch eine Base wie Natriumhydroxid oder Kaliumhydroxid in einem wässrigen oder alkoholischen Medium katalysiert. Das Reaktionsgemisch wird bei Raumtemperatur oder leicht erhöhten Temperaturen gerührt, um die Bildung des gewünschten Produkts zu erleichtern.

Industrielle Produktionsmethoden

Während spezifische industrielle Produktionsmethoden für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Laborsynthese beinhalten. Dies würde die Optimierung der Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Katalysatorkonzentration, umfassen, um höhere Ausbeuten und Reinheit zu erreichen. Die industrielle Produktion kann auch kontinuierliche Fließreaktoren beinhalten, um die Effizienz und Skalierbarkeit zu verbessern.

Chemische Reaktionsanalyse

Arten von Reaktionen

2,6-Bis((E)-3-Brom-2-hydroxybenzyliden)cyclohexan-1-on kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxylgruppen können zu entsprechenden Ketonen oder Aldehyden oxidiert werden.

Reduktion: Die Carbonylgruppe im Cyclohexanon-Kern kann zu Alkoholen reduziert werden.

Substitution: Die Bromatome können durch andere Nukleophile wie Amine oder Thiole substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden typischerweise verwendet.

Substitution: Nukleophile Substitutionsreaktionen können mit Reagenzien wie Natriumazid (NaN₃) oder Thioharnstoff durchgeführt werden.

Hauptprodukte gebildet

Oxidation: Bildung von Ketonen oder Aldehyden.

Reduktion: Bildung von Alkoholen.

Substitution: Bildung von substituierten Derivaten mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

2,6-Bis((E)-3-Brom-2-hydroxybenzyliden)cyclohexan-1-on hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.

Biologie: Untersucht wegen seiner potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und Antikrebsaktivitäten.

Medizin: Erfforscht wegen seiner potenziellen therapeutischen Anwendungen, insbesondere in der Medikamentenentwicklung.

Industrie: Wird bei der Entwicklung von Sensoren und Materialien mit spezifischen optischen Eigenschaften eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 2,6-Bis((E)-3-Brom-2-hydroxybenzyliden)cyclohexan-1-on hängt weitgehend von seiner Wechselwirkung mit spezifischen molekularen Zielstrukturen ab. Die Verbindung kann Komplexe mit Metallionen bilden, die ihre Reaktivität und biologische Aktivität verbessern können. Das Vorhandensein von Brom- und Hydroxylgruppen ermöglicht Wasserstoffbrückenbindungen und andere Wechselwirkungen mit biologischen Molekülen, die möglicherweise zur Hemmung von Enzymen oder zur Störung zellulärer Prozesse führen.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-bis((E)-3-bromo-2-hydroxybenzylidene)cyclohexan-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbonyl group in the cyclohexanone core can be reduced to form alcohols.

Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

2,6-bis((E)-3-bromo-2-hydroxybenzylidene)cyclohexan-1-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the development of sensors and materials with specific optical properties.

Wirkmechanismus

The mechanism of action of 2,6-bis((E)-3-bromo-2-hydroxybenzylidene)cyclohexan-1-one is largely dependent on its interaction with specific molecular targets. The compound can form complexes with metal ions, which can enhance its reactivity and biological activity. The presence of bromine and hydroxyl groups allows for hydrogen bonding and other interactions with biological molecules, potentially leading to inhibition of enzymes or disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2,6-Bis((E)-4-Methylbenzyliden)cyclohexan-1-on

- 2,6-Bis((E)-4-Hydroxybenzyliden)cyclohexan-1-on

- 2,6-Bis((E)-4-Methoxybenzyliden)cyclohexan-1-on

Einzigartigkeit

2,6-Bis((E)-3-Brom-2-hydroxybenzyliden)cyclohexan-1-on ist aufgrund des Vorhandenseins von Bromatomen einzigartig, die seine Reaktivität und potenziellen Anwendungen deutlich verändern können. Die Bromatome können an Halogenbrückenbindungen und anderen Wechselwirkungen teilnehmen, die bei anderen ähnlichen Verbindungen nicht möglich sind. Darüber hinaus bieten die Hydroxylgruppen Stellen für weitere Funktionalisierung, was diese Verbindung zu einem vielseitigen Baustein für verschiedene chemische Synthesen macht.

Eigenschaften

Molekularformel |

C20H16Br2O3 |

|---|---|

Molekulargewicht |

464.1 g/mol |

IUPAC-Name |

(2E,6E)-2,6-bis[(3-bromo-2-hydroxyphenyl)methylidene]cyclohexan-1-one |

InChI |

InChI=1S/C20H16Br2O3/c21-16-8-2-6-14(19(16)24)10-12-4-1-5-13(18(12)23)11-15-7-3-9-17(22)20(15)25/h2-3,6-11,24-25H,1,4-5H2/b12-10+,13-11+ |

InChI-Schlüssel |

AHRCWLQZDDCGHW-DCIPZJNNSA-N |

Isomerische SMILES |

C1C/C(=C\C2=C(C(=CC=C2)Br)O)/C(=O)/C(=C/C3=C(C(=CC=C3)Br)O)/C1 |

Kanonische SMILES |

C1CC(=CC2=C(C(=CC=C2)Br)O)C(=O)C(=CC3=C(C(=CC=C3)Br)O)C1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-fluoro-4-nitrophenoxy)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11836662.png)

![6-Chloro-7-{[2-(chloromethyl)phenyl]methyl}-7H-purine](/img/structure/B11836663.png)

![2'-(Cyclohexylethynyl)-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B11836685.png)

![Spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazin]-2'(1'H)-one dihydrochloride](/img/structure/B11836712.png)